Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-
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Overview
Description
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a tetrahydrobenzo[a]anthracene core structure with three hydroxyl groups attached at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives, followed by hydroxylation. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydroxylation step can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrotetraphene.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Similar structure but lacks hydroxyl groups.
1,2,3,4-Tetraphenylnaphthalene: Contains phenyl groups instead of hydroxyl groups.
1,2,3,4-Tetrahydrobenzo[a]anthracene: Similar core structure but different functional groups.
Uniqueness: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential carcinogenic properties. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benz[a]anthracene-2,3,4-triol is derived from benz[a]anthracene (BA), a well-known carcinogen. The structure includes a tetrahydro configuration that affects its interaction with biological macromolecules. The compound can form DNA adducts, which are critical in understanding its carcinogenic potential.
Mechanisms of Biological Activity
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DNA Adduct Formation :
- The compound can react with DNA to form adducts. For instance, the N2-deoxyguanosyl adduct formed by the interaction of benz[a]anthracene-2,3,4-triol with DNA has been characterized using NMR spectroscopy. This adduct exhibits a specific orientation within the DNA minor groove, which can lead to mutations during DNA replication .
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Tumorigenicity Studies :
- Research indicates that derivatives of benz[a]anthracene exhibit significant tumorigenic activity in animal models. For example, studies on diastereomers of benz[a]anthracene 3,4-diol-1,2-epoxide demonstrated that certain forms led to high incidences of pulmonary tumors in newborn mice . The most potent compound tested was found to induce an average of 13.3 tumors per mouse.
Case Study 1: Tumorigenicity in Animal Models
A study evaluated the tumorigenic potential of various benz[a]anthracene derivatives in newborn Swiss-Webster mice. The results indicated:
- BA 3,4-diol-1,2-epoxide-2 : Induced pulmonary tumors in all treated mice (average of 13.3 tumors).
- BA 3,4-diol-1,2-epoxide-1 : Induced tumors in 42% of mice (average of 0.56 tumors).
- (-)-BA 3,4-dihydrodiol : Showed moderate tumorigenicity (71% incidence) with an average of 1.88 tumors per mouse .
Case Study 2: Structural Analysis
The structural analysis of the N2-deoxyguanosyl adduct formed by benz[a]anthracene-2,3,4-triol revealed insights into how PAH molecular topology influences adduct structure in duplex DNA. The refined structure showed significant distortion at the site of modification compared to unmodified DNA .
Comparative Table of Biological Activities
Compound | Tumorigenicity (Average Tumors per Mouse) | Mechanism of Action |
---|---|---|
Benz[a]anthracene | Low (0) | Direct exposure without significant adduct formation |
BA 3,4-diol-1,2-epoxide-1 | 0.56 | Forms less potent DNA adducts |
BA 3,4-diol-1,2-epoxide-2 | 13.3 | Strong DNA adduction leading to mutations |
(-)-BA 3,4-dihydrodiol | 1.88 | Moderate adduction and subsequent tumor formation |
Properties
CAS No. |
78326-52-0 |
---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H16O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-8,16-21H,9H2 |
InChI Key |
XKOJNRIIGYARBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O |
Origin of Product |
United States |
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